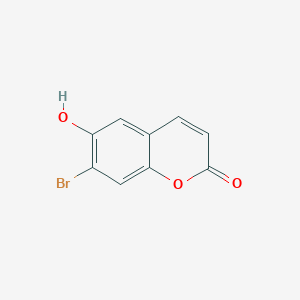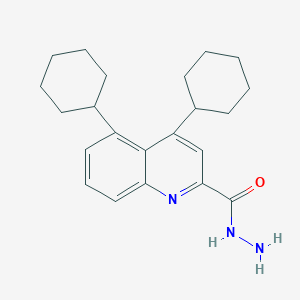
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring. The presence of dicyclohexyl groups and a hydrazide functional group further enhances its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide typically involves the reaction of 2-quinolinecarboxylic acid with dicyclohexylamine and hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: 2-Quinolinecarboxylic acid is reacted with dicyclohexylamine in the presence of a dehydrating agent to form the corresponding amide.
Step 2: The amide is then treated with hydrazine hydrate to yield the hydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Studied for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic materials with tailored properties, such as luminescent materials and molecular sensors.
作用機序
The mechanism of action of 2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the quinoline ring system can intercalate with DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: Known for its antimicrobial properties and used as a building block in organic synthesis.
Cinchophen: A derivative of quinolinecarboxylic acid with anti-inflammatory properties.
Quinaldic acid: Another quinoline derivative with applications in coordination chemistry.
Uniqueness
2-Quinolinecarboxylic acid, 4,5-dicyclohexyl-, hydrazide stands out due to the presence of dicyclohexyl groups, which enhance its steric properties and reactivity. The hydrazide functional group also provides unique opportunities for further chemical modifications and applications.
特性
CAS番号 |
824935-12-8 |
|---|---|
分子式 |
C22H29N3O |
分子量 |
351.5 g/mol |
IUPAC名 |
4,5-dicyclohexylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C22H29N3O/c23-25-22(26)20-14-18(16-10-5-2-6-11-16)21-17(12-7-13-19(21)24-20)15-8-3-1-4-9-15/h7,12-16H,1-6,8-11,23H2,(H,25,26) |
InChIキー |
OKGZPXLCWWWEBG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=C3C(=CC=C2)N=C(C=C3C4CCCCC4)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


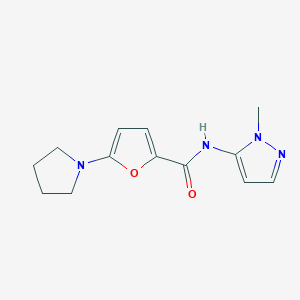
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![1-Methyl-2-(2-phenylethenyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14208705.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
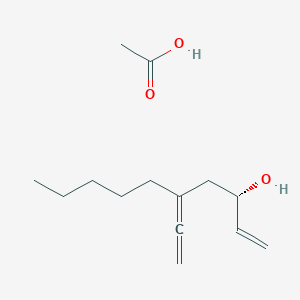
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
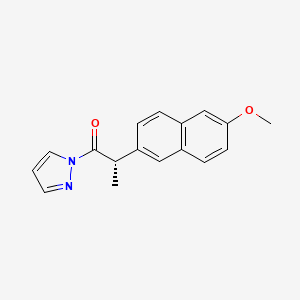

![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
![Phenol, 2,6-bis[[(1R,2S)-2-(3,5-dimethylphenyl)cyclohexyl]oxy]-](/img/structure/B14208748.png)
